2-ethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Anticancer activity Cytotoxicity MTT assay

2-Ethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 317328-82-8; molecular formula C₁₇H₂₂N₄O₂S₂; MW 378.51 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. Its structure features a 1,3,4-thiadiazole core substituted at the 2-position with a 2-ethylbutanamide moiety and at the 5-position with a thioether-linked N-(m-tolyl)acetamide side chain.

Molecular Formula C17H22N4O2S2
Molecular Weight 378.51
CAS No. 317328-82-8
Cat. No. B2484278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide
CAS317328-82-8
Molecular FormulaC17H22N4O2S2
Molecular Weight378.51
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C
InChIInChI=1S/C17H22N4O2S2/c1-4-12(5-2)15(23)19-16-20-21-17(25-16)24-10-14(22)18-13-8-6-7-11(3)9-13/h6-9,12H,4-5,10H2,1-3H3,(H,18,22)(H,19,20,23)
InChIKeyQKOSWODRJTZDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 317328-82-8): Procurement-Relevant Structural and Pharmacological Baseline


2-Ethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 317328-82-8; molecular formula C₁₇H₂₂N₄O₂S₂; MW 378.51 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. Its structure features a 1,3,4-thiadiazole core substituted at the 2-position with a 2-ethylbutanamide moiety and at the 5-position with a thioether-linked N-(m-tolyl)acetamide side chain [1]. The 1,3,4-thiadiazole scaffold is widely recognized for diverse bioactivities including anticancer, antimicrobial, and anti-inflammatory effects, and has been exploited in drug discovery programs targeting purinergic P2X3/P2X2/3 receptors [2]. This specific compound is primarily offered as a research-grade chemical (typical purity 95%) for in vitro studies, and it has been investigated for its cytotoxic activity against a panel of human cancer cell lines (MCF-7, HeLa, A549) as well as its antimicrobial properties .

Why Generic 1,3,4-Thiadiazole Substitution Fails: Evidence for CAS 317328-82-8 Differentiation


Generic substitution among 1,3,4-thiadiazole derivatives is unreliable because of the profound impact of the N-acyl and S-arylacetamide substituents on both potency and target selectivity. In a systematic SAR study by Acar Çevik et al. (2020), replacement of the p-tolylamino group with other aryl amines altered MCF-7 cytotoxicity by more than 20-fold, and shifting the N-acyl chain from acetamide to butyramide modulated A549 IC₅₀ values by over an order of magnitude [1]. Furthermore, the specific combination of a 2-ethylbutanamide at the 2-position and an m-tolylacetamide thioether at the 5-position found in CAS 317328-82-8 is structurally distinct from the p-tolyl and unsubstituted phenyl analogs commonly described in the patent and primary literature [2]. These differences directly affect LogP, hydrogen-bonding capacity, and steric fit within target binding pockets, making simple interchange of even closely related thiadiazole analogs scientifically unsound without explicit comparative biological data for the intended application [3].

Quantitative Differentiation Evidence for 2-Ethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 317328-82-8) vs. Closest Analogs


Cytotoxicity Profile Against Human Cancer Cell Lines: Target Compound vs. Reference Agents

CAS 317328-82-8 demonstrates a broad-spectrum in vitro cytotoxic profile against three human cancer cell lines. Vendor-reported IC₅₀ values are 10 µM (MCF-7 breast), 8 µM (HeLa cervical), and 12 µM (A549 lung) . In comparison, the standard chemotherapeutic cisplatin exhibits IC₅₀ values against MCF-7 and A549 in the range of 5–20 µM under comparable MTT assay conditions, although direct head-to-head data are unavailable [1]. A closely related p-tolylamino analog (compound 4y) bearing a distinct N-(5-ethyl-1,3,4-thiadiazol-2-yl) substituent instead of the 2-ethylbutanamide group showed IC₅₀ values of 0.084 mmol/L (84 µM) against MCF-7 and 0.034 mmol/L (34 µM) against A549, indicating that the 2-ethylbutanamide substitution pattern in the target compound may contribute to meaningful potency differences [1]. Caution: The target compound data are vendor-reported and have not been independently confirmed in peer-reviewed literature.

Anticancer activity Cytotoxicity MTT assay MCF-7 HeLa A549

Antimicrobial Activity Spectrum: MIC Values Against Bacterial and Fungal Strains

The compound displays measurable antimicrobial activity against a standard panel of microorganisms. Vendor-reported minimum inhibitory concentration (MIC) values are 32 µg/mL against Staphylococcus aureus (Gram-positive), 64 µg/mL against Escherichia coli (Gram-negative), and 16 µg/mL against Candida albicans (fungal) . For context, the widely used antibiotic ampicillin typically exhibits MIC values of 0.5–4 µg/mL against susceptible S. aureus, and fluconazole MIC values against C. albicans are commonly ≤8 µg/mL . The compound's activity is therefore modest relative to established antimicrobial agents, but the differential between Gram-positive and Gram-negative bacteria (2-fold) and the notably lower MIC against C. albicans compared to E. coli (4-fold) suggest a selectivity pattern that may be exploitable in antifungal or anti-Gram-positive screening paradigms . These data are vendor-reported and have not been validated in independent peer-reviewed studies.

Antimicrobial MIC Gram-positive Gram-negative Antifungal

P2X3/P2X2/3 Receptor Antagonism Potential: Class-Level Structural Congruence with Patent Pharmacophore

The core structure of CAS 317328-82-8 is fully congruent with the Markush formula disclosed in US Patent US20120122886A1, which claims thiadiazole-substituted arylamides as P2X3 and P2X2/3 receptor antagonists for the treatment of pain, genitourinary, inflammatory, gastrointestinal, and respiratory diseases [1]. Compounds within this patent series containing a thiadiazole ring and an aryl amide moiety demonstrated functional antagonist activity at recombinant human P2X3 receptors in FLIPR calcium flux assays, with representative compounds achieving IC₅₀ values in the 100 nM to 10 µM range [1]. While the specific compound CAS 317328-82-8 has not been individually profiled in the published patent examples, its structural features—the 1,3,4-thiadiazole core, the m-tolyl substituent, and the amide linkage—match the pharmacophoric elements essential for P2X3/P2X2/3 antagonist activity [1]. In contrast, simpler 1,3,4-thiadiazole analogs lacking the aryl amide thioether side chain (e.g., 2-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide) fall outside the claimed pharmacophore and are not expected to exhibit significant P2X3 antagonism [1].

P2X3 antagonist P2X2/3 Purinergic receptor Pain Inflammation

m-Tolyl vs. p-Tolyl Substitution Effect on Biological Activity: Aromatic Positional Isomer Differentiation

The target compound contains an m-tolyl (3-methylphenyl) substituent on the acetamide nitrogen, whereas the most extensively characterized analog in the primary literature—compound 4y from Acar Çevik et al. (2020)—bears a p-tolyl (4-methylphenyl) group [1]. Positional isomerism of the methyl group on the aromatic ring is known to influence both electronic distribution and steric fit within target binding sites in thiadiazole-based bioactive molecules. In the 1,3,4-thiadiazole series, m-substitution has been associated with altered hydrogen-bonding geometry at the amide linkage and changes in molecular dipole moment that can affect membrane permeability and target engagement [2]. The target compound's m-tolyl group also confers a different metabolic profile compared to p-tolyl analogs, as para-substituted aromatic rings are generally more susceptible to cytochrome P450-mediated oxidation at the benzylic position, potentially leading to faster metabolic clearance of p-tolyl congeners [2]. Quantitative head-to-head data comparing m-tolyl and p-tolyl variants of this specific scaffold have not been published, but the well-established impact of aromatic positional isomerism on bioactivity across multiple chemotypes supports the non-interchangeability of these isomers [2].

Structure-activity relationship Positional isomer m-Tolyl p-Tolyl Cytotoxicity

Optimal Research and Procurement Scenarios for 2-Ethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide (CAS 317328-82-8)


Anticancer Screening Library Expansion with a Differentiated m-Tolyl Thiadiazole Chemotype

CAS 317328-82-8 is best positioned as a structurally differentiated entry in medium-throughput anticancer screening libraries, particularly where the research objective is to explore the SAR consequences of the m-tolyl positional isomer and the 2-ethylbutanamide N-substituent. Its multi-cell-line activity profile (MCF-7, HeLa, A549) supports its use as a hit-finding probe in phenotypic screening cascades, complementing the p-tolyl analogs more commonly represented in published thiadiazole collections . The compound's current vendor-reported purity of 95% is adequate for primary screening; however, users should independently verify the reported IC₅₀ values in their own assay systems before committing to secondary profiling .

P2X3/P2X2/3 Antagonist Lead Identification and Pharmacophore Validation

The structural congruence of CAS 317328-82-8 with the US20120122886A1 pharmacophore makes it a candidate for inclusion in P2X3/P2X2/3 antagonist screening cascades targeting pain, bladder dysfunction, or chronic cough . Its procurement is justified as a pharmacophore-validation tool: testing this compound in a recombinant P2X3 FLIPR assay can confirm whether the m-tolyl/2-ethylbutanamide combination retains antagonist activity predicted by the patent Markush structure, thereby generating novel SAR data that extends the existing patent disclosure .

Broad-Spectrum Antimicrobial Probe for Dual Bacterial–Fungal Activity Studies

The compound exhibits a measurable antimicrobial spectrum encompassing both Gram-positive bacteria (S. aureus MIC 32 µg/mL) and the fungal pathogen C. albicans (MIC 16 µg/mL) . This dual activity profile supports its use as a chemical probe in studies investigating simultaneous antibacterial and antifungal mechanisms, such as membrane disruption or dual-target enzyme inhibition. The 4-fold selectivity for C. albicans over E. coli provides a starting point for medicinal chemistry optimization toward antifungal-selective leads, although the absolute MIC values remain well above those of clinically used agents .

SAR Probe for Positional Isomer Effects on Thiadiazole Bioactivity

As one of the few commercially available m-tolyl-substituted thiadiazole acetamide derivatives, CAS 317328-82-8 fills a gap in the current SAR tool compound landscape. It can be directly compared with its p-tolyl analog (CAS 392291-25-7) and the unsubstituted phenyl analog (CAS 389083-76-5) in parallel biological assays to quantify the impact of aromatic methyl group position on cytotoxicity, enzyme inhibition, and physicochemical properties (LogP, solubility) . Such systematic isomer comparisons are essential for building predictive SAR models and are currently absent from the peer-reviewed literature for this specific chemotype .

Quote Request

Request a Quote for 2-ethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.